molecular formula C14H22N2O2 B3274201 Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate CAS No. 60295-19-4

Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate

Cat. No.: B3274201
CAS No.: 60295-19-4
M. Wt: 250.34 g/mol
InChI Key: XSSJUOLDTMWLCX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate is an organic compound with the molecular formula C14H22N2O2 It is a hydrazine derivative that features a tert-butyl ester group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with p-tolyl ethyl ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone intermediate, which is then further reacted to form the final product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.

Scientific Research Applications

Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl hydrazinecarboxylate: Similar in structure but lacks the p-tolyl group.

    P-tolyl hydrazinecarboxylate: Similar but lacks the tert-butyl ester group.

    Ethyl hydrazinecarboxylate: Similar but with an ethyl group instead of tert-butyl.

Uniqueness

Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate is unique due to the presence of both the tert-butyl ester and p-tolyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[1-(4-methylphenyl)ethylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-6-8-12(9-7-10)11(2)15-16-13(17)18-14(3,4)5/h6-9,11,15H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSJUOLDTMWLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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